molecular formula C11H11N3O4 B15218136 Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate CAS No. 111140-90-0

Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate

Cat. No.: B15218136
CAS No.: 111140-90-0
M. Wt: 249.22 g/mol
InChI Key: ZBCOHYJNXCKJHP-UHFFFAOYSA-N
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Description

Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate: is a chemical compound with the molecular formula C_11H_10N_2O_4 It is known for its unique structure, which includes an imidazolidinone ring and a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate typically begins with the reaction of benzylamine and phosgene to form benzyl isocyanate.

    Formation of Imidazolidinone Ring: The benzyl isocyanate is then reacted with glycine to form the imidazolidinone ring. This reaction is usually carried out in the presence of a base such as triethylamine.

    Final Product Formation: The final step involves the cyclization of the intermediate to form this compound. This step may require heating and the use of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and suitable solvents.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate can be used as a catalyst in various organic reactions, including polymerization and condensation reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Protein Modification: It can be used to modify proteins and peptides for research purposes.

Medicine:

    Drug Development: this compound is being explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate inhibits specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: The compound may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.

Comparison with Similar Compounds

    Benzyl (2,5-dioxooxazolidin-4-yl)carbamate: Similar structure but with an oxazolidinone ring instead of an imidazolidinone ring.

    Benzyl (2,5-dioxopyrrolidin-4-yl)carbamate: Contains a pyrrolidinone ring instead of an imidazolidinone ring.

Uniqueness:

    Structural Differences: The presence of the imidazolidinone ring in Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate distinguishes it from other similar compounds, leading to different chemical reactivity and biological activity.

    Functional Applications: The unique structure of this compound allows it to be used in specific applications where other similar compounds may not be effective.

Properties

CAS No.

111140-90-0

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

benzyl N-(2,5-dioxoimidazolidin-4-yl)carbamate

InChI

InChI=1S/C11H11N3O4/c15-9-8(12-10(16)14-9)13-11(17)18-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,17)(H2,12,14,15,16)

InChI Key

ZBCOHYJNXCKJHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C(=O)NC(=O)N2

Origin of Product

United States

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